

Quantum Chemical Calculations for 2-Ethynyl-5-methylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethynyl-5-methylpyrazine

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This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of **2-Ethynyl-5-methylpyrazine**. This pyrazine derivative holds potential interest in medicinal chemistry and materials science, and understanding its electronic and structural properties through computational methods is a crucial step in its evaluation. This document outlines the standard computational protocols, data interpretation, and visualization of results pertinent to a thorough quantum chemical study.

Introduction to Computational Analysis of Pyrazine Derivatives

Pyrazine and its derivatives are a class of heterocyclic compounds recognized for their diverse applications, ranging from flavor chemistry to pharmaceuticals.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of these compounds at the atomic level.[2] These computational methods allow for the prediction of a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics, which are critical for understanding the reactivity and potential biological activity of molecules like **2-Ethynyl-5-methylpyrazine**. [3]

Experimental Protocols: A Computational Approach

The following sections detail a typical workflow for the quantum chemical analysis of **2-Ethynyl-5-methylpyrazine**.

Molecular Structure Optimization

The initial step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

- **Initial Structure Input:** The 2D structure of **2-Ethynyl-5-methylpyrazine** is drawn and converted to a 3D structure using a molecular editor and builder.
- **Computational Method:** The geometry optimization is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).^[4]^[5]
- **Basis Set Selection:** A common and effective basis set for molecules of this size is the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.
- **Solvation Model:** To simulate a more realistic biological environment, a solvent model such as the Polarizable Continuum Model (PCM) can be employed, with water or another relevant solvent selected.^[4]
- **Frequency Calculation:** Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman).^[6]

Electronic Properties Calculation

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

Protocol:

- **Method and Basis Set:** The same DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) used for geometry optimization are typically employed for consistency.
- **Key Properties to Calculate:**
 - **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.^[7]
 - **Molecular Electrostatic Potential (MEP):** The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
 - **Natural Bond Orbital (NBO) Analysis:** NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.
 - **Dipole Moment:** The total dipole moment of the molecule is calculated to understand its polarity.

Spectroscopic Properties Simulation

Quantum chemical calculations can predict various spectra, which can be compared with experimental data for validation.

Protocol:

- **UV-Vis Spectra:** Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.^[4]
- **NMR Spectra:** The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts can be predicted.

Data Presentation

The quantitative results from these calculations are best presented in structured tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters of **2-Ethynyl-5-methylpyrazine**

Parameter	Bond/Angle	Calculated Value (Å/°)
Bond Lengths	C2-C3	Value
C5-C6	Value	
N1-C2	Value	
N4-C3	Value	
C2-C7 (Ethynyl)	Value	
C7-C8 (Ethynyl)	Value	
C5-C9 (Methyl)	Value	
Bond Angles	N1-C2-C3	Value
C2-C3-N4	Value	
C3-N4-C5	Value	
N4-C5-C6	Value	
C5-C6-N1	Value	
C6-N1-C2	Value	
C3-C2-C7	Value	
C6-C5-C9	Value	
Dihedral Angles	N1-C2-C3-N4	Value
C2-C3-N4-C5	Value	

(Note: The values in this table are placeholders and would be populated with the output from the geometry optimization calculation.)

Table 2: Calculated Electronic and Spectroscopic Properties of **2-Ethynyl-5-methylpyrazine**

Property	Calculated Value	Units
Electronic Properties		
Energy of HOMO	Value	eV
Energy of LUMO	Value	eV
HOMO-LUMO Energy Gap	Value	eV
Total Dipole Moment	Value	Debye
Spectroscopic Properties		
Main Vibrational Frequencies	Value, Value, ...	cm ⁻¹
Maximum Absorption Wavelength (λ _{max})	Value	nm
Key ¹ H NMR Chemical Shifts	Value, Value, ...	ppm
Key ¹³ C NMR Chemical Shifts	Value, Value, ...	ppm

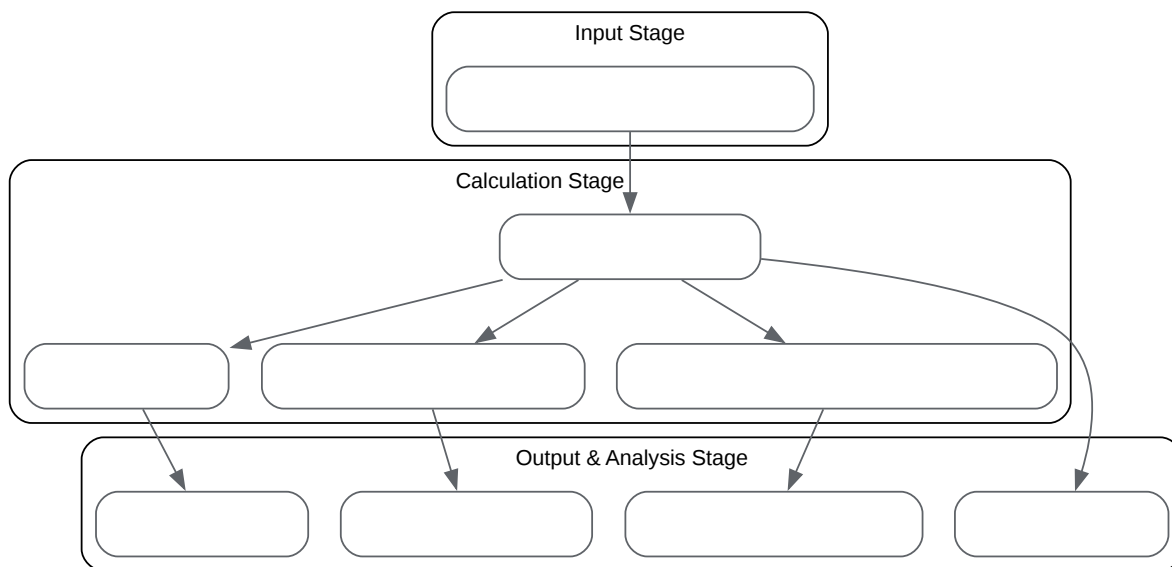
(Note: The values in this table are placeholders and would be populated with the output from the respective calculations.)

Visualization of Results

Visual representations are essential for interpreting the complex data generated from quantum chemical calculations.

Workflow for Quantum Chemical Analysis

The overall process of a computational study can be visualized as a workflow diagram.

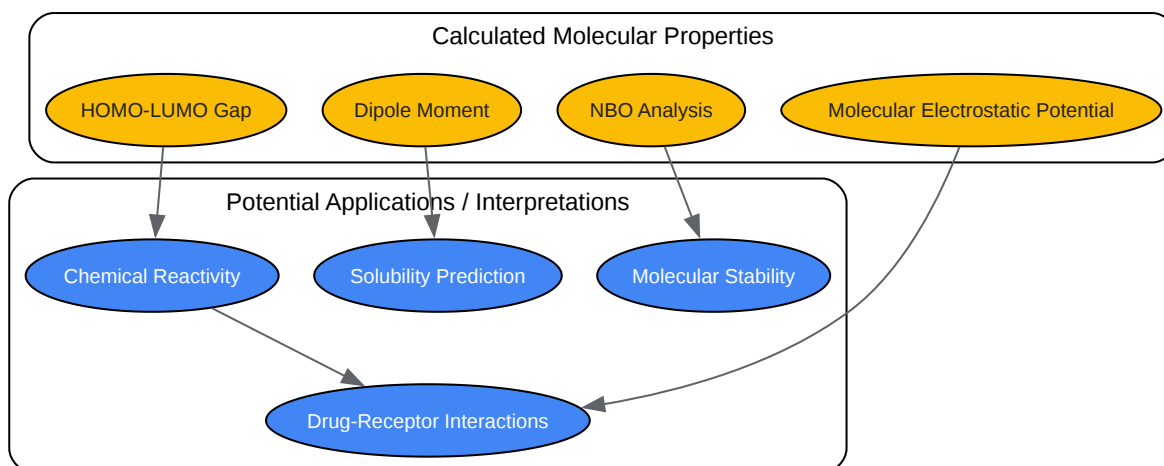


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Computational Chemistry Workflow

Relationship Between Molecular Properties and Potential Applications

The calculated properties can be linked to the potential applications of the molecule.



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Property-Application Correlation

Conclusion

Quantum chemical calculations provide a powerful, non-experimental route to understanding the fundamental properties of **2-Ethynyl-5-methylpyrazine**. By employing methods such as DFT and TD-DFT, researchers can gain valuable insights into its geometry, electronic structure, and spectroscopic characteristics. This theoretical data is invaluable for guiding further experimental work, including synthesis, and for assessing its potential in drug development and materials science. The systematic approach outlined in this guide provides a robust framework for the computational characterization of this and other novel pyrazine derivatives.

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